3-Phenyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride
Overview
Description
3-Phenyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride is a synthetic compound that has garnered attention in recent years due to its potential therapeutic effects. It belongs to the class of phenylpropanoids and is structurally similar to the neurotransmitter dopamine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride typically involves the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid. This reaction is carried out at 180°C for 1 hour to yield the intermediate derivatives . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as mentioned above. The process is scaled up to accommodate higher volumes, and additional purification steps are incorporated to meet industrial standards. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve high selectivity and yield of the desired products.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
3-Phenyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride has a wide range of scientific research applications, including but not limited to:
Chemistry: It is used as a reference standard in pharmaceutical testing and as a precursor for the synthesis of other bioactive compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride involves its interaction with molecular targets and pathways in the body. It is structurally similar to dopamine, which suggests that it may interact with dopamine receptors and influence neurotransmitter signaling. The exact molecular targets and pathways involved are still under investigation, but preliminary research indicates that it may modulate neuronal activity and exert neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Phenyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride include other phenylpropanoids and pyrrolidine derivatives. Some examples are:
3-Phenylpropanoic acid: A simpler phenylpropanoid with similar structural features.
Pyrrolidine: A basic nitrogen heterocycle that forms the core structure of the compound.
Dopamine: A neurotransmitter with structural similarities to the compound.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the phenylpropanoid and pyrrolidine structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-phenyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)10-12(14-8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHVBEDUPULMOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CC(=O)O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92041-22-0 | |
Record name | 1-Pyrrolidinepropionic acid, β-phenyl-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92041-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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